molecular formula C12H16N2 B1449631 1-(2-Methylpropyl)-1H-indol-7-amine CAS No. 1592996-96-7

1-(2-Methylpropyl)-1H-indol-7-amine

Cat. No. B1449631
M. Wt: 188.27 g/mol
InChI Key: VDKKEGBIPLDTDD-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number and common names .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, and reactivity. These properties can give us insights into how the compound behaves under different conditions .

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that could be explored .

properties

IUPAC Name

1-(2-methylpropyl)indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)8-14-7-6-10-4-3-5-11(13)12(10)14/h3-7,9H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKKEGBIPLDTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-1H-indol-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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